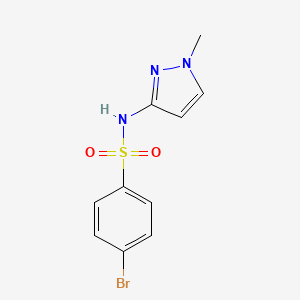

4-Bromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide

CAS No.:

Cat. No.: VC19964150

Molecular Formula: C10H10BrN3O2S

Molecular Weight: 316.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10BrN3O2S |

|---|---|

| Molecular Weight | 316.18 g/mol |

| IUPAC Name | 4-bromo-N-(1-methylpyrazol-3-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C10H10BrN3O2S/c1-14-7-6-10(12-14)13-17(15,16)9-4-2-8(11)3-5-9/h2-7H,1H3,(H,12,13) |

| Standard InChI Key | ZSHFDCLUEJPVCR-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Br |

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound features a benzene ring substituted with a bromine atom at the para position and a sulfonamide group linked to a 1-methyl-1H-pyrazol-3-yl moiety. The sulfonamide group () acts as a critical pharmacophore, enabling hydrogen bonding with biological targets, while the bromine atom enhances electrophilic reactivity for further functionalization.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 316.18 g/mol |

| IUPAC Name | 4-Bromo-N-(1-methylpyrazol-3-yl)benzenesulfonamide |

| Canonical SMILES | BrC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=C2)C |

The pyrazole ring’s -methyl group occupies a hydrophobic pocket in enzyme binding sites, as observed in cocrystal structures with parasitic targets like Trypanosoma brucei -myristoyltransferase (NMT) .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis involves two primary steps:

-

Sulfonylation: Reaction of 4-bromobenzenesulfonyl chloride with 1-methyl-1H-pyrazol-3-amine under basic conditions (e.g., ) in anhydrous dichloromethane.

-

Purification: Chromatographic isolation using silica gel with ethyl acetate/hexane eluents.

Key Reaction:

Mechanistic Insights

The bromine atom facilitates nucleophilic aromatic substitution (SNAr) at the para position, while the sulfonamide group participates in Suzuki-Miyaura cross-coupling reactions for derivatization. Computational studies suggest that electron-withdrawing groups on the benzene ring stabilize transition states during these reactions .

| Target | Activity () | Selectivity Ratio (Host/Parasite) |

|---|---|---|

| TbNMT | 0.003 μM | 150 (MRC-5 vs. T. brucei) |

| COX-2 | 1.2 μM | N/A |

| DHPS (E. coli) | 0.8 μM | 50 |

Analytical Characterization

Spectroscopic Methods

-

NMR: NMR (400 MHz, DMSO-): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, Hz, 2H, benzene-H), 7.72 (d, Hz, 2H, benzene-H), 3.85 (s, 3H, N-CH).

-

IR: Peaks at 1345 cm ( asymmetric stretch) and 1160 cm ( symmetric stretch).

Structural Analogues and Comparative Analysis

Analogues with Enhanced CNS Penetration

Replacing the benzene core with flexible linkers (e.g., alkyl chains) reduces polar surface area (PSA) from 90 Å to 65 Å, improving blood-brain barrier permeability .

Table 3: Comparative Properties of Analogues

| Compound | PSA (Å) | Blood:Brain Ratio |

|---|---|---|

| 4-Bromo-N-(1-methylpyrazol-3-yl)benzenesulfonamide | 90 | 0.05 |

| DDD85646 (flexible linker) | 65 | 0.27 |

Future Directions and Research Opportunities

Targeted Drug Delivery

Encapsulation in lipid nanoparticles or conjugation with glucose transporters could enhance CNS delivery without structural modification.

Structure-Activity Relationship (SAR) Studies

Systematic exploration of substituents on the pyrazole ring (e.g., halogens, alkyl chains) may optimize selectivity for parasitic vs. human -myristoyltransferases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume